molecular formula C6H9NO B057270 2-アセチル-1-ピロリン CAS No. 85213-22-5

2-アセチル-1-ピロリン

カタログ番号: B057270
CAS番号: 85213-22-5
分子量: 111.14 g/mol
InChIキー: DQBQWWSFRPLIAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Acetyl-1-pyrroline is a naturally occurring aroma compound known for its distinctive scent, often described as similar to “hot, buttered popcorn.” This compound is responsible for the characteristic aroma of jasmine rice, basmati rice, and the herb pandan. It is also found in the scent of freshly baked bread and certain flowers like bread flowers (Vallaris glabra) .

科学的研究の応用

Flavoring Agent in Food

Overview
2-Acetyl-1-pyrroline is primarily known for its use as a flavoring agent, particularly in rice products. It imparts a unique aroma reminiscent of high-quality aromatic rice varieties such as Basmati and Jasmine.

Key Findings

  • Flavor Enhancement : The compound is utilized to enhance the flavor profile of less aromatic rice varieties, making them more appealing to consumers. It is particularly effective in imparting a "scented" rice flavor to bland varieties like Texas Long Grain .
  • Food Composition : 2-AP can be incorporated into various food products, either directly or as part of seasoning compositions. Its salts can also serve as flavoring agents, broadening its application in the food industry .
Application AreaSpecific UseImpact
Food IndustryFlavoring agent for riceEnhances aroma and consumer appeal
Food ProductsIngredient in seasoning compositionsImproves overall flavor profile
ResearchAroma component identificationAids in controlling insect infestation

Agricultural Applications

Overview
In agriculture, 2-AP plays a crucial role in the cultivation of fragrant rice varieties. Research indicates that specific agricultural practices can enhance the biosynthesis of 2-AP, leading to improved grain quality.

Key Findings

  • Nutrient Management : Studies show that nitrogen application at critical growth stages significantly increases the concentration of 2-AP in rice grains. Enhanced nitrogen levels during the booting stage lead to higher aroma compounds, improving overall rice quality .
  • Proline Treatment : Exogenous application of proline has been shown to enhance the biosynthesis of 2-AP in fragrant rice cultivars. This treatment not only increases 2-AP content but also improves other grain quality parameters .
Agricultural PracticeEffect on 2-AP ConcentrationOutcome
Nitrogen ApplicationIncreases 2-AP levelsImproved aroma and flavor
Proline ApplicationEnhances biosynthesisBetter grain quality and stress resistance

Biochemical Research

Overview
Beyond its culinary uses, 2-AP is a subject of interest in biochemical research due to its role as a bioactive compound.

Key Findings

  • Antioxidant Properties : Research indicates that compounds like 2-AP may possess antioxidant properties, contributing to their potential health benefits .
  • Metabolic Pathways : Studies have explored the metabolic pathways involved in the synthesis of 2-AP, particularly focusing on its precursors such as proline and their regulation under various environmental conditions .
Research FocusAspect StudiedImplications
Antioxidant ActivityPotential health benefitsCould be used in functional foods
Metabolic PathwaysSynthesis regulationInsights into plant stress responses

Case Studies

  • Flavor Enhancement in Rice Products
    • A study demonstrated that incorporating 2-AP into bland rice varieties significantly increased consumer preference due to enhanced aroma and taste .
  • Impact of Nitrogen on Fragrant Rice
    • Research conducted on different nitrogen application rates showed a direct correlation with increased levels of 2-AP in fragrant rice grains, suggesting optimized nutrient management can enhance product quality .
  • Proline's Role in Biosynthesis
    • An experiment involving foliar application of proline revealed that it not only increased the concentration of 2-AP but also improved other quality metrics such as protein content and reduced chalkiness in rice grains .

作用機序

Target of Action

2-AP is primarily known for its role in contributing to the aroma of various foods, particularly fragrant rice . It is the key compound responsible for the characteristic smell of these foods .

Mode of Action

The compound interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of its characteristic aroma . It is formed by Maillard reactions during the heating of food, such as the baking of bread dough .

Biochemical Pathways

The biosynthesis of 2-AP in fragrant rice involves several enzymes, including proline dehydrogenase, ornithine transaminase, and 1-pyrroline-5-carboxylate synthetase . These enzymes exhibit lower activities when soil moisture declines . Diamine oxidase (DAO), which promotes the conversion from putrescine to 2-AP, shows higher activity under conditions of low soil moisture .

Result of Action

The primary result of 2-AP’s action is the generation of aroma. It gives freshly baked bread, jasmine rice, basmati rice, and certain flowers their customary smell . In addition to its role in food, 2-AP is also found in certain animal secretions .

Action Environment

Environmental factors, particularly soil moisture, significantly influence the biosynthesis of 2-AP in fragrant rice . Lower soil moisture content enhances 2-AP biosynthesis, mainly by upregulating the expression of DAO1 . This suggests that environmental conditions can be manipulated to optimize the production of 2-AP and, consequently, the aroma of certain foods.

生化学分析

Biochemical Properties

2-Acetyl-1-pyrroline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, enzymes including proline dehydrogenase, ornithine transaminase, and 1-pyrroline-5-carboxylate synthetase exhibited lower activities with soil moisture declined . The presence of a dominant Badh2 allele encoding betaine aldehyde dehydrogenase (BADH2) inhibits the synthesis of 2-Acetyl-1-pyrroline .

Cellular Effects

The effects of 2-Acetyl-1-pyrroline on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Acetyl-1-pyrroline involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Acetyl-1-pyrroline change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of 2-Acetyl-1-pyrroline vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Acetyl-1-pyrroline is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

2-Acetyl-1-pyrroline is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Acetyl-1-pyrroline and any effects on its activity or function are important. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

化学反応の分析

Types of Reactions: 2-Acetyl-1-pyrroline undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

類似化合物との比較

2-Acetyl-1-pyrroline is often compared with its structural homolog, 6-acetyl-2,3,4,5-tetrahydropyridine, which has a similar aroma profile. Both compounds are formed through Maillard reactions during the heating of food and have odor thresholds below 0.06 ng/L . Other similar compounds include 2-acetyl-4,5-dihydro-3H-pyrrole and 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone .

Uniqueness: What sets 2-Acetyl-1-pyrroline apart is its widespread presence in various natural sources and its significant impact on the aroma profile of foods and plants. Its low odor threshold makes it highly effective even in minute quantities, contributing to its unique and potent scent .

生物活性

2-Acetyl-1-pyrroline (2-AP) is a volatile compound primarily recognized for its role in the aroma of fragrant rice varieties. This compound has garnered significant attention due to its biological activities, particularly in plant physiology, stress responses, and potential health benefits. This article explores the biological activity of 2-AP, supported by recent research findings, case studies, and data tables.

1. Overview of 2-Acetyl-1-Pyrroline

2-AP is synthesized from precursor amino acids such as proline and ornithine through enzymatic pathways involving several key enzymes, including proline dehydrogenase (ProDH) and ornithine decarboxylase (ODC). Its production is notably influenced by environmental stressors, which can enhance its biosynthesis.

2. Biosynthesis and Regulation

Recent studies have elucidated the regulatory mechanisms underlying 2-AP biosynthesis. For instance, a study demonstrated that exposure to salt stress significantly increased 2-AP levels in aromatic rice cultivars by enhancing the expression of genes related to its biosynthetic pathway. The results showed that salt treatment led to a 2.2-fold increase in 2-AP content in one cultivar and a 1.8-fold increase in another .

Table 1: Effects of Salt Stress on 2-AP Biosynthesis

TreatmentCultivarIncrease in 2-AP ContentProline Content IncreaseODC Activity Increase
ControlA-157BaselineBaselineBaseline
Salt TreatmentA-1572.2-fold29%12%
Salt TreatmentB-3701.8-fold40%35%

3.1 Plant Stress Responses

The role of 2-AP in plant stress responses has been extensively studied. It is suggested that increased levels of 2-AP may enhance stress tolerance in plants by modulating metabolic pathways associated with stress resistance. The application of exogenous proline has been shown to elevate both the activity of ProDH and the transcript levels of related genes, leading to increased biosynthesis of 2-AP under stress conditions .

3.2 Health Benefits and Antioxidant Properties

Emerging research indicates that 2-AP may possess antioxidant properties that contribute to its biological activity. In vitro studies have suggested that compounds like 2-AP can scavenge free radicals, potentially offering protective effects against oxidative stress . However, further research is necessary to fully elucidate these health benefits.

4. Case Studies

Several case studies have highlighted the significance of 2-AP in agricultural practices and food science:

Case Study: Aroma Quality in Fragrant Rice
A study conducted on different rice cultivars demonstrated that environmental factors such as soil moisture significantly affect the aroma quality attributed to 2-AP levels. The findings indicated a direct correlation between moisture levels and the biosynthesis of aroma compounds, suggesting strategies for enhancing rice quality through controlled irrigation practices .

Case Study: Impact on Flavor Profile
In culinary applications, the presence of 2-AP has been linked to the characteristic flavor profiles of various dishes, particularly those utilizing aromatic rice varieties. Understanding its biosynthesis can aid in developing methods to enhance flavor retention during cooking and processing .

5. Conclusion

The biological activity of 2-acetyl-1-pyrroline is multifaceted, influencing plant physiology, stress responses, and potentially offering health benefits through its antioxidant properties. Ongoing research continues to uncover the complexities of its biosynthetic pathways and regulatory mechanisms, paving the way for practical applications in agriculture and food science.

6. Future Directions

Future research should focus on:

  • The detailed molecular mechanisms regulating 2-AP biosynthesis under various environmental conditions.
  • The exploration of potential health benefits associated with dietary intake of foods high in 2-AP.
  • Development of agricultural practices that optimize the production of aromatic compounds in crops.

特性

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBQWWSFRPLIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335080
Record name 2-Acetyl-1-pyrroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow solid; Fishy aroma
Record name 2-Acetyl-1-pyrroline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1593/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

182.00 to 183.00 °C. @ 760.00 mm Hg
Record name 5-Acetyl-3,4-dihydro-2H-pyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in water, Soluble (in ethanol)
Record name 2-Acetyl-1-pyrroline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1593/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

85213-22-5
Record name 2-Acetyl-1-pyrroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85213-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetyl-1-pyrroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-3,4-dihydro-2H-pyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

19.00 °C. @ 760.00 mm Hg
Record name 5-Acetyl-3,4-dihydro-2H-pyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2-acetyl-1-pyrroline (2-AP) and why is it significant?

A: 2-acetyl-1-pyrroline (2-AP) is a potent aroma compound prized for its characteristic "popcorn" or "pandan" fragrance. It is found naturally in various food sources, including aromatic rice varieties like Basmati and Jasmine rice, and the leaves of the Pandanus amaryllifolius plant. [] []

Q2: What makes some rice varieties "aromatic"?

A: The aromatic quality of certain rice varieties is primarily attributed to the presence of 2-AP. [] This compound is produced due to a mutation in a gene that encodes betaine aldehyde dehydrogenase 2 (BADH2) on chromosome 8. [] This mutation leads to the accumulation of a precursor, γ-aminobutyraldehyde (GAB-ald), which is then converted to 2-AP. []

Q3: How does the concentration of 2-AP vary in aromatic rice?

A: The 2-AP content can differ significantly among aromatic rice varieties and is influenced by several factors. For instance, environmental conditions, particularly a dry climate, have been shown to enhance 2-AP levels in the Khao Dawk Mali 105 variety. []

Q4: Can agricultural practices influence 2-AP levels in fragrant rice?

A: Yes, specific cultivation practices can enhance 2-AP content in fragrant rice. Studies have shown that a specialized cultivation method called "increasing aroma cultivation" can significantly increase 2-AP levels in several aromatic rice varieties compared to conventional methods. []

Q5: Beyond rice, what are some other sources of 2-AP?

A: 2-AP has been identified as a key aroma compound in a range of food products. Notably, it contributes to the characteristic aroma of bread crusts, particularly in wheat and rye varieties. [] [] It is also a key odorant in Jinhua ham, contributing to its complex aroma profile. []

Q6: How does 2-AP contribute to the aroma of bread crusts?

A: The formation of 2-AP in bread crusts is primarily attributed to the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars during baking. [] The specific pathways leading to 2-AP formation in bread crusts have been investigated, and the involvement of proline as a precursor has been confirmed. []

Q7: Can the formation of 2-AP be controlled during food processing?

A: Yes, research has shown that the formation of 2-AP can be influenced by adjusting processing parameters. For instance, in the extrusion cooking of a rice-based model system, the levels of 2-AP and related compounds were significantly affected by the addition of different flavor precursors, like proline and ornithine. []

Q8: Are there any novel applications of 2-AP in food science?

A: Researchers are exploring new avenues to utilize the potent aroma of 2-AP. One promising application is the development of bacterial cellulose-pyrroline (BC-P) composites, where bacterial cellulose is modified in situ with 2-AP. [] These composites have shown potential for removing hexavalent chromium from contaminated water. []

Q9: How is 2-AP typically extracted and analyzed in food samples?

A: Several methods have been developed for the extraction and analysis of 2-AP in various food matrices. Common techniques include headspace solid-phase microextraction (HS-SPME), solvent extraction, and steam distillation. [] [] These extraction methods are often coupled with gas chromatography-mass spectrometry (GC-MS) for precise identification and quantification of 2-AP. [] [] []

Q10: What are the challenges in accurately quantifying 2-AP?

A: Accurate quantification of 2-AP can be challenging due to its low concentration in many food products and potential losses during extraction and analysis. To address this, researchers have developed sophisticated techniques like stable isotope dilution assays (SIDA) using isotopically labeled 2-AP as an internal standard, enhancing the accuracy and reliability of measurements. [] []

Q11: Are there any rapid methods for determining 2-AP content in rice?

A: Yes, near-infrared (NIR) spectroscopy has emerged as a rapid and non-destructive technique for determining 2-AP content in rice. [] This method utilizes the unique spectral characteristics of 2-AP in the near-infrared region to predict its concentration in rice samples quickly and efficiently. []

Q12: What is the significance of understanding 2-AP biosynthesis?

A: A deeper understanding of 2-AP biosynthesis can have significant implications for improving the aroma quality of aromatic rice and other crops. [] By identifying the genes and enzymes involved in the biosynthetic pathway, researchers can explore strategies for enhancing 2-AP production through breeding programs or genetic engineering. []

Q13: What are the potential benefits of developing bioinoculants for aromatic rice?

A: Research suggests that certain rhizobacteria can enhance 2-AP content in aromatic rice, particularly under stressful conditions like salinity. [] Developing bioinoculants based on these beneficial rhizobacteria could offer a sustainable and eco-friendly approach to enhance aroma and mitigate the negative impacts of salinity on rice production. []

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